molecular formula C13H12N2O2S2 B2391724 (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione CAS No. 338416-92-5

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Katalognummer: B2391724
CAS-Nummer: 338416-92-5
Molekulargewicht: 292.37
InChI-Schlüssel: MSTPGDLNSPCRMX-NTCAYCPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound that features a unique structure combining a thienothiopyran ring system with an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of an appropriate thienothiopyran derivative with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the thienothiopyran derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted aniline derivatives .

Wirkmechanismus

The mechanism by which (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.

    Thienothiopyran Derivatives: Compounds with similar ring structures but different substituents.

    Sulfoxides and Sulfones: Oxidized derivatives of thienothiopyran compounds

Uniqueness

(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to its combination of a thienothiopyran ring system with an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

The compound (4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a member of the thienopyran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of thienopyran derivatives typically involves multi-step organic reactions. The specific synthesis pathway for this compound is not extensively documented in the provided literature. However, related compounds have been synthesized using methods that include cyclization reactions involving thiophene and hydrazine derivatives.

Biological Activity Overview

Thienopyran derivatives have been reported to exhibit a wide range of biological activities including:

  • Antitumor Activity : Thienopyran compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against HCT-116 colorectal cancer cells with notable IC50 values indicating significant antiproliferative effects .
  • Antimicrobial Properties : Some thienopyran derivatives have demonstrated antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in treating infectious diseases .
  • Neurological Effects : Thienopyran derivatives have also been investigated for their effects on neurological conditions. Certain compounds have shown binding affinity to adenosine receptors which could be beneficial in treating conditions like epilepsy .

Antitumor Activity

A recent study investigated the cytotoxic effects of various thienopyran derivatives on HCT-116 cells. The results highlighted several compounds with IC50 values significantly lower than that of standard treatments like cabozantinib:

CompoundIC50 (µM)
3c1.184 ± 0.06
3e3.403 ± 0.18
Cabozantinib16.350 ± 0.86

These findings suggest that certain thienopyran derivatives could serve as effective anticancer agents .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of thienopyran derivatives, several compounds were screened against various bacterial strains and fungi:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

These results indicate that certain derivatives possess significant antimicrobial activity, making them candidates for further development in pharmaceutical applications .

Neurological Applications

Research has indicated that some thienopyran derivatives exhibit good binding affinities to adenosine receptors (ARs), suggesting their potential use in treating neurological disorders such as epilepsy:

CompoundBinding Affinity (Ki)
Compound D61.9 nM

This highlights the importance of structural modifications in enhancing the pharmacological profiles of these compounds .

Eigenschaften

IUPAC Name

N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S2/c16-19(17)9-7-12(11-6-8-18-13(11)19)15-14-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPGDLNSPCRMX-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=CC=CC=C3)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=CC=C3)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819490
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.